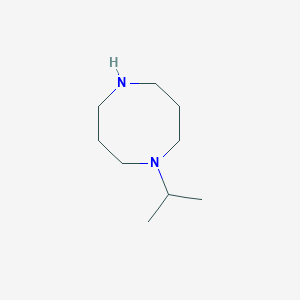
1-Propan-2-yl-1,5-diazocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyloctahydro-1,5-diazocine is a chemical compound belonging to the diazocine family. Diazocines are eight-membered heterocycles containing six carbon atoms and two nitrogen atoms. These compounds are known for their unique structural properties, which include a saddle or boat-shaped conformation. The structure of 1-Isopropyloctahydro-1,5-diazocine is analogous to cyclooctatetraenes and 8annulenes, making it an interesting subject for studies in aromaticity and supramolecular chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyloctahydro-1,5-diazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzophenones with suitable aldehydes or ketones. The reaction is often catalyzed by acids and proceeds through a series of intermediate steps to form the desired diazocine ring .
Industrial Production Methods
Industrial production of 1-Isopropyloctahydro-1,5-diazocine may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of metal-free conditions and environmentally benign solvents is also a focus in industrial settings to minimize environmental impact .
化学反応の分析
Types of Reactions
1-Isopropyloctahydro-1,5-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with diazocines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of various substituted diazocines .
科学的研究の応用
Chemical Synthesis
Reagent in Organic Chemistry
1-Propan-2-yl-1,5-diazocane serves as a crucial reagent in organic synthesis. Its structure allows it to act as a building block for more complex molecules. The compound's reactivity can facilitate various chemical transformations, making it valuable in synthetic pathways for developing new compounds.
Synthetic Applications
The compound is particularly useful in the preparation of cyclic α-diazo monocarbonyl compounds. These compounds are significant in organic synthesis due to their ability to undergo photolysis and rearrangement reactions, leading to the formation of biologically active scaffolds .
Biological Research
Pharmacological Properties
Research indicates that this compound exhibits notable biological activities. Studies have focused on its potential as an antimicrobial agent and its cytotoxic effects against cancer cells.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is attributed to its role as an efflux pump inhibitor, which enhances the efficacy of conventional antibiotics by reducing bacterial resistance mechanisms .
Cytotoxic Effects
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest selective toxicity towards cancerous cells while sparing normal cells. For example, studies report lower IC50 values for cancer cells compared to normal cell lines, indicating a promising therapeutic window for cancer treatment .
Medical Applications
Therapeutic Potential
Ongoing research aims to explore the therapeutic applications of this compound as a precursor for pharmaceutical compounds. Its interactions with specific molecular targets could lead to the development of new drugs targeting various diseases.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties revealed that at concentrations as low as 50 µg/mL, the compound significantly reduced the growth of E. coli and S. aureus. This study highlights its potential role in enhancing antibiotic effectiveness .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in developing new materials and as an intermediate in producing various industrial chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Reagent for organic synthesis | Facilitates complex molecule formation |
| Biological Research | Antimicrobial and cytotoxic properties | Effective against E. coli and S. aureus; selective toxicity towards cancer cells |
| Medical Applications | Potential therapeutic uses | Ongoing studies on drug development |
| Industrial Applications | Intermediate for chemical production | Useful in developing new materials |
作用機序
The mechanism of action of 1-Isopropyloctahydro-1,5-diazocine involves its interaction with specific molecular targets. The compound can undergo conformational changes that allow it to bind to various receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo reversible isomerization and its unique structural properties .
類似化合物との比較
Similar Compounds
11,12-Dihydrodibenzo[c,g]-1,2-diazocine: Known for its photochromic properties and inverted switching behavior.
Dibenzo[b,f][1,5]-diazocine: Widely studied for its structural and electronic properties.
Amine-substituted diazocines: These derivatives exhibit unique electrochemical and photophysical properties.
Uniqueness
1-Isopropyloctahydro-1,5-diazocine stands out due to its specific isopropyl substitution, which imparts unique steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
174680-07-0 |
|---|---|
分子式 |
C9H20N2 |
分子量 |
156.27 g/mol |
IUPAC名 |
1-propan-2-yl-1,5-diazocane |
InChI |
InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3 |
InChIキー |
ZTUIWSJUPJWKLN-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCNCCC1 |
正規SMILES |
CC(C)N1CCCNCCC1 |
同義語 |
1,5-Diazocine,octahydro-1-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















